molecular formula C19H44N2O11P2 B1604243 Dioctanoylgycerol pyrophosphate ammonium salt CAS No. 474943-13-0

Dioctanoylgycerol pyrophosphate ammonium salt

Cat. No. B1604243
M. Wt: 538.5 g/mol
InChI Key: XNPNJXYONHGAON-ZEECNFPPSA-N
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Description

Dioctanoylgycerol pyrophosphate ammonium salt, also known as 08:0 DGPP, is an anionic phospholipid with a pyrophosphate group attached to diacylglycerol . It acts as a signaling lipid .


Molecular Structure Analysis

The molecular formula of Dioctanoylgycerol pyrophosphate ammonium salt is C19H44N2O11P2. Its molecular weight is 538.5 g/mol.


Physical And Chemical Properties Analysis

Dioctanoylgycerol pyrophosphate ammonium salt has a molecular weight of 521.48 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

  • Soil Science and Fertilizer Application

    • Dioctanoylgycerol pyrophosphate ammonium salt, as a form of pyrophosphate, is involved in the hydrolysis process when applied to soil as part of ammonium polyphosphate fertilizers. This process converts pyrophosphate to orthophosphate, impacting phosphorus availability in soils, particularly in calcareous types. This has significant implications for agricultural practices and soil health management (McBeath, Smernik, Lombi, & Mclaughlin, 2006).
  • Material Science and Flame Retardancy

    • In the field of materials science, particularly regarding fire retardant applications, compounds like ammonium pyrophosphate, which share a similar chemical nature with Dioctanoylgycerol pyrophosphate ammonium salt, are studied for their effectiveness in enhancing flame retardancy in various materials, such as low-density polyethylene (LDPE). These studies explore the synergistic effects of different chemical components in improving fire resistance (Bras, Bourbigot, Le Tallec, & Laureyns, 1997).
  • Chemistry and Catalysis

    • In catalysis research, related ammonium salts have been evaluated for their role in chemical reactions. For example, pyridinium perrhenate salts, similar in structure to Dioctanoylgycerol pyrophosphate ammonium salts, are used as catalysts in the deoxydehydration of diols into alkenes. These studies contribute to the understanding of reaction mechanisms and efficiency in organic synthesis processes (Morris et al., 2017).
  • Environmental Impact and Regulation

    • The environmental impact of related compounds, such as perfluorooctanoic acid (PFOA) and its ammonium salt, is a significant area of research. Studies on these compounds focus on their persistency, bioaccumulation potential, and toxicity, leading to regulatory discussions and actions in various regions, including Europe. This research is crucial for understanding the environmental and health implications of such chemicals (Vierke et al., 2012).

Safety And Hazards

The safety data sheet for Dioctanoylgycerol pyrophosphate ammonium salt suggests avoiding dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

diazanium;[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O11P2.2H3N/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2;;/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24);2*1H3/t17-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPNJXYONHGAON-ZEECNFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H44N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6039687
Record name Dioctanoylgycerol pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6039687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioctanoylgycerol pyrophosphate ammonium salt

CAS RN

474943-13-0
Record name Dioctanoylgycerol pyrophosphate ammonium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474943130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctanoylgycerol pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6039687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAMMONIUM 1,2-DIOCTANOYL-SN-GYCEROPYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C60400UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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